

# Application Note: Phytanol Analysis in Crude Oil for Source Rock Characterization

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## Compound of Interest

Compound Name: *Phytanol*

Cat. No.: *B1210986*

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## Introduction

Biomarkers, or "molecular fossils," are complex organic compounds found in petroleum and source rocks that provide valuable insights into the origin, thermal maturity, and depositional environment of the organic matter from which the oil was generated.<sup>[1][2]</sup> Among these, the acyclic isoprenoid hydrocarbons pristane (C19) and phytane (C20) are crucial indicators.<sup>[3]</sup> Phytane, and its precursor phytol, are derived from the phytol side chain of chlorophyll.<sup>[3]</sup> The analysis of **phytanol** and the calculation of the pristane/phytane (Pr/Ph) ratio are fundamental geochemical tools for characterizing the redox conditions of the depositional environment and correlating oils with their source rocks.<sup>[4][5]</sup>

This application note provides a detailed protocol for the analysis of **phytanol** in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and outlines the interpretation of the resulting data for source rock characterization.

## Principle and Significance

The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the paleo-redox conditions during the deposition of organic matter.<sup>[5]</sup> It is believed that under oxic (oxygen-rich) conditions, the phytol side chain of chlorophyll degrades to phytanic acid, which is a precursor to pristane.<sup>[3]</sup> In contrast, under anoxic (oxygen-poor) conditions, phytol is reduced to phytane.<sup>[3]</sup> Therefore, the Pr/Ph ratio can help infer the depositional environment:

- High Pr/Ph ratio (>3.0): Suggests deposition under oxic conditions, often associated with terrestrial organic matter input.[4][6]
- Low Pr/Ph ratio (<0.8): Indicates anoxic, often hypersaline or carbonate, depositional environments.[4][6]
- Intermediate Pr/Ph ratio (0.8-3.0): Suggests suboxic or mixed depositional conditions.

By analyzing the concentration of **phytanol** (as phytane) relative to pristane, researchers can deduce critical characteristics of the source rock that generated the crude oil.

## Experimental Protocols

This section details the necessary steps for the analysis of **phytanol** in crude oil, from sample preparation to data analysis.

### Sample Preparation and Fractionation

Crude oil is a complex mixture and must be fractionated to isolate the saturated hydrocarbon fraction containing pristane and phytane.[4]

Materials:

- Crude oil sample
- n-pentane or n-hexane (HPLC grade)
- Activated silica gel (70-230 mesh)
- Glass chromatography column
- Glass wool
- Beakers and vials
- Rotary evaporator

Protocol:

- Deasphalting: Weigh approximately 100 mg of the crude oil sample into a beaker. Add a 40-fold excess of n-pentane or n-hexane and stir for 30 minutes. Allow the asphaltenes to precipitate overnight in the dark.
- Filtration: Filter the mixture through a filter paper to separate the soluble maltene fraction from the precipitated asphaltenes.
- Column Chromatography:
  - Prepare a chromatography column by placing a small plug of glass wool at the bottom and packing it with activated silica gel slurried in n-hexane.
  - Concentrate the maltene fraction using a rotary evaporator and load it onto the top of the silica gel column.
  - Elute the saturated hydrocarbon fraction with n-hexane.
  - Elute the aromatic hydrocarbon fraction with a mixture of n-hexane and dichloromethane.
  - Elute the polar (NSO) compounds with methanol.
- Concentration: Collect the saturated hydrocarbon fraction and concentrate it to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. The sample is now ready for GC-MS analysis.[\[4\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to separate and identify pristane and phytane.[\[1\]](#)[\[7\]](#)

### Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890 or equivalent.[\[8\]](#)
- Mass Spectrometer: Single quadrupole mass spectrometer or equivalent.[\[1\]](#)

- Column: 100% dimethyl polysiloxane (e.g., DB-1ms), 30 m x 0.25 mm ID x 0.25  $\mu$ m film thickness.[1]
- Injector: Splitless mode at 280°C.
- Oven Program:
  - Initial temperature: 40°C, hold for 2 minutes.
  - Ramp: 4°C/min to 300°C.
  - Final hold: 30 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MSD Conditions:
  - Source Temperature: 280°C.[1]
  - Acquisition Mode: Full scan (m/z 50-570) and Selected Ion Monitoring (SIM).[1]
  - SIM Ions for Isoprenoids: m/z 183, 191.[1][9]

**Protocol:**

- Inject 1  $\mu$ L of the saturated hydrocarbon fraction into the GC-MS system.
- Acquire the data using both full scan and SIM modes.
- Identify the pristane and phytane peaks in the total ion chromatogram (TIC) and confirm their identity using their mass spectra and retention times. The m/z 191 fragmentogram is particularly useful for identifying hopanes and other terpanes, while specific ions can be used to highlight pristane and phytane.[9]

## Data Presentation and Interpretation

The quantitative data obtained from the GC-MS analysis is summarized to facilitate interpretation.

## Peak Identification and Quantification

Pristane and phytane peaks are identified based on their retention times and mass spectra. The peak areas are integrated to calculate the Pristane/Phytane (Pr/Ph) ratio.

Table 1: Example Quantitative Data from GC-MS Analysis

Sample ID	Pristane Peak Area	Phytane Peak Area	Pr/Ph Ratio
Oil A	1,500,000	500,000	3.00
Oil B	800,000	1,200,000	0.67
Oil C	1,000,000	800,000	1.25

## Interpretation of Pr/Ph Ratios

The calculated Pr/Ph ratios are used to infer the depositional environment of the source rock.

Table 2: Interpretation of Pristane/Phytane Ratios for Source Rock Characterization

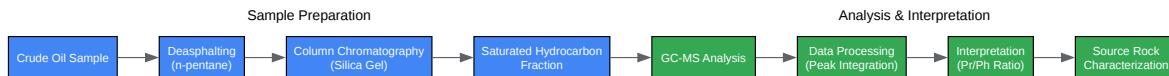
Pr/Ph Ratio	Depositional Environment	Organic Matter Input
> 3.0	Oxic	Predominantly Terrestrial
1.0 - 3.0	Sub-oxic	Mixed Terrestrial and Marine
< 1.0	Anoxic	Predominantly Marine (often in carbonate or hypersaline settings)

Based on the example data in Table 1:

- Oil A (Pr/Ph = 3.00): Suggests an oxic depositional environment with significant terrestrial input.<sup>[4]</sup>
- Oil B (Pr/Ph = 0.67): Indicates an anoxic, likely marine, depositional environment.<sup>[4]</sup>
- Oil C (Pr/Ph = 1.25): Points to sub-oxic conditions with a mixed input of organic matter.

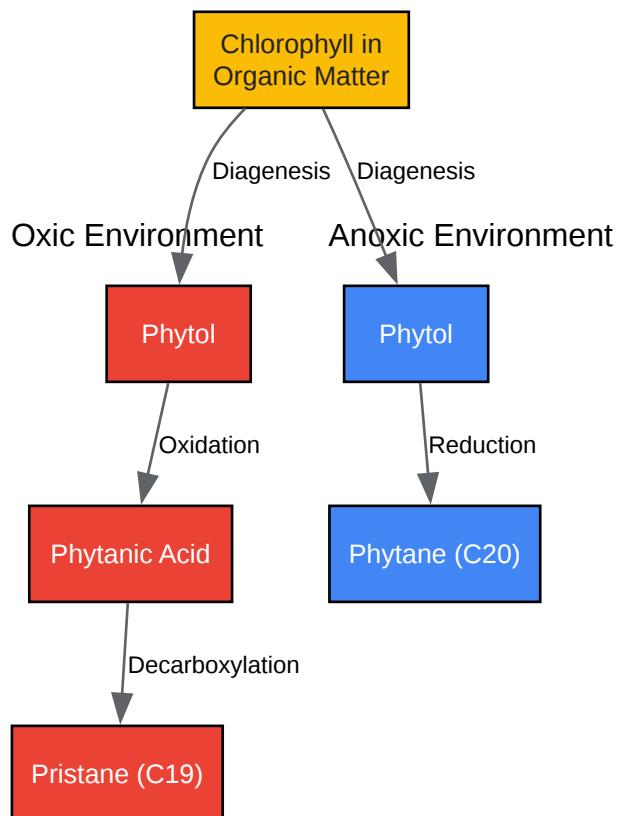
## Visualizations

Diagrams are provided to illustrate the key workflows and concepts.



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Caption: Experimental workflow for **phytanol** analysis.



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Caption: Diagenetic pathways of phytol to pristane and phytane.

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